氟尼辛-d3

概述

描述

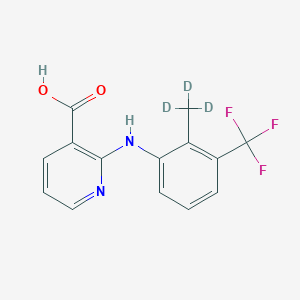

Flunixin-d3, also known as 2-[2-Methyl-d3-3-(trifluoromethyl)phenylamino]nicotinic acid, is an analytical standard . It is intended for use as an internal standard for the quantification of flunixin . Flunixin is a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX-1 and COX-2 .

Synthesis Analysis

Flunixin-d3 can be synthesized using boric acid as a catalyst under solvent-free conditions . The sample preparation procedure involves an extraction with acetonitrile, followed by evaporation and reconstitution .Molecular Structure Analysis

The empirical formula of Flunixin-d3 is C14H8D3F3N2O2 . The molecular weight is 299.26 . The SMILES string representation is [2H]C([2H])([2H])c1c(Nc2ncccc2C(O)=O)cccc1C(F)(F)F .Chemical Reactions Analysis

Flunixin-d3 is used as an internal standard for the quantification of flunixin . The concentration of flunixin in all tissues declines rapidly, with the highest mean concentrations quantified in the kidney and liver tissues at 24 hours .Physical And Chemical Properties Analysis

Flunixin-d3 is a solid at room temperature . It is soluble in DMSO . The InChI code is InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3 .科学研究应用

Analytical Standard for Veterinary Drugs

Flunixin-d3: is used as an analytical standard to ensure the accuracy and consistency of laboratory measurements, particularly in the analysis of veterinary drugs . It serves as a reference point to calibrate instruments and validate methods in the detection and quantification of Flunixin , a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine.

Mass Spectrometry Calibration

In mass spectrometry, Flunixin-d3 can be utilized as an internal standard to calibrate the equipment. Its stable isotopic labeling allows for precise quantification of Flunixin by providing a consistent reference for peak identification and quantification in GC or LC-MS analyses .

Pharmacokinetic Studies

Researchers use Flunixin-d3 in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Flunixin in animals. The deuterated version provides a distinguishable marker that does not interfere with the metabolism of the parent compound .

Environmental Monitoring

Flunixin-d3: aids in environmental monitoring by serving as a tracer to detect the presence of Flunixin residues in environmental samples, such as water bodies near animal farms, to assess the impact of veterinary pharmaceuticals on ecosystems .

Food Safety Testing

In food safety testing, Flunixin-d3 is used to monitor and ensure that animal-derived food products are free from harmful levels of NSAIDs. It helps in the development of testing protocols to detect trace amounts of Flunixin in meat, milk, and other products .

Anti-Doping Control

Flunixin-d3: is relevant in anti-doping control for equine sports. It serves as a control substance in the testing of racehorses to prevent the misuse of Flunixin, ensuring a fair competition and the welfare of the animals .

作用机制

Target of Action

Flunixin-d3, like its parent compound Flunixin, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

Flunixin-d3 inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This inhibition results in decreased formation of cyclooxygenase-derived eicosanoids involved in the pathophysiology of inflammation . The reduction in prostaglandin synthesis alleviates symptoms of inflammation, pain, and fever.

Biochemical Pathways

The primary biochemical pathway affected by Flunixin-d3 is the cyclooxygenase pathway . By inhibiting COX-1 and COX-2, Flunixin-d3 reduces the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These eicosanoids are involved in various physiological processes, including inflammation and pain sensation.

Pharmacokinetics

The pharmacokinetics of Flunixin-d3 in mature swine has been studied . After administration, the peak plasma concentration was observed at around 1 hour for intramuscular administration and 0.61 hours for oral administration . The half-life for intravenous, intramuscular, and oral administration was approximately 6.29 hours, 7.49 hours, and 7.08 hours respectively . The bioavailability for oral administration was 22%, compared to 76% for intramuscular administration .

Result of Action

The molecular and cellular effects of Flunixin-d3’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the production of prostaglandins, which are key mediators of these symptoms, Flunixin-d3 effectively alleviates discomfort in treated animals .

Action Environment

A study on the fate of flunixin in agricultural soils and dairy manure suggests that environmental factors such as soil composition and manure content may influence the degradation and transport of flunixin

安全和危害

未来方向

属性

IUPAC Name |

2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOCSNJCXJYGPE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583582 | |

| Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flunixin-d3 | |

CAS RN |

1015856-60-6 | |

| Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015856-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

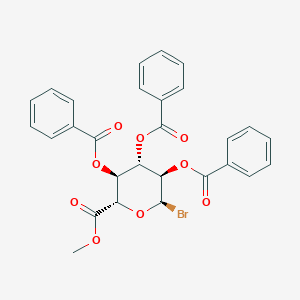

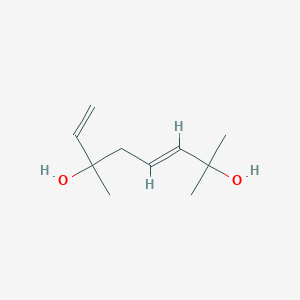

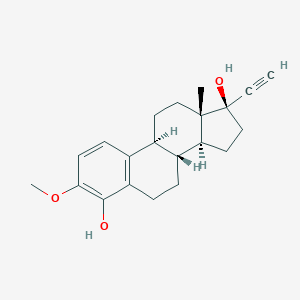

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Flunixin-d3 in this research?

A1: Flunixin-d3 serves as an internal standard in this study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are added to the sample, in this case, bovine meat and milk, at a known concentration.

Q2: Why is a multiresidue method important for detecting NSAIDs like Flunixin in food products?

A2: A multiresidue method allows for the simultaneous detection and quantification of multiple NSAIDs, like Flunixin, in a single analysis []. This is important for food safety monitoring because it offers several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)